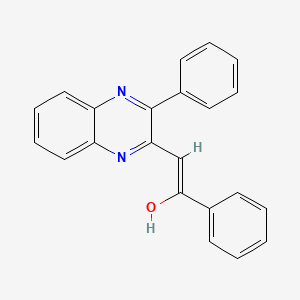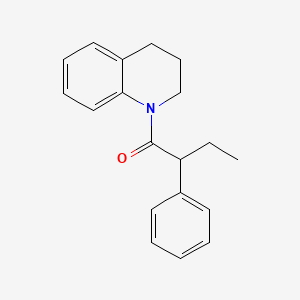
1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline
描述
1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline, also known as PBTQ, is a heterocyclic compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. PBTQ belongs to the class of tetrahydroquinoline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
作用机制
The mechanism of action of 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors involved in the growth and proliferation of cancer cells or the replication of viruses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and good bioavailability, which makes it a promising candidate for drug development. Several studies have reported the ability of this compound to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antiviral activity against herpes simplex virus and influenza virus.
实验室实验的优点和局限性
One of the main advantages of 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline is its low toxicity and good bioavailability, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its relatively low potency compared to other tetrahydroquinoline derivatives, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research on 1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer, bacterial infections, and viral infections. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the exploration of the structure-activity relationship of this compound and its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties.
科学研究应用
1-(2-phenylbutanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. Several studies have reported the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, bacterial infections, and viral infections. This compound has also been studied for its antioxidant and anti-inflammatory activities, which may have implications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-17(15-9-4-3-5-10-15)19(21)20-14-8-12-16-11-6-7-13-18(16)20/h3-7,9-11,13,17H,2,8,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSPZGHNKPVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



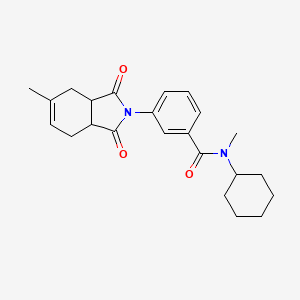

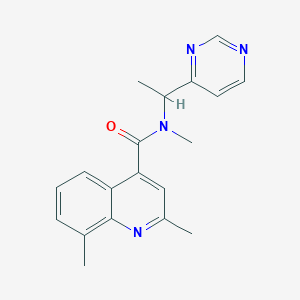

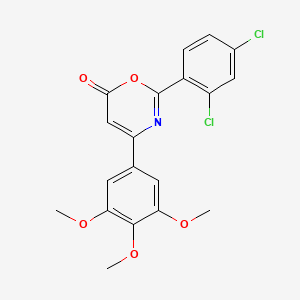
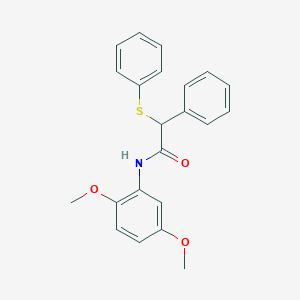
![N-(4-{[7-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954951.png)
![N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954961.png)
![2-methyl-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954963.png)

![5-[4-(benzylamino)-1-phthalazinyl]-N-(tert-butyl)-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
![2-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate](/img/structure/B3954984.png)
![1-(2-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954993.png)
